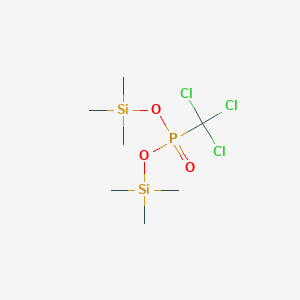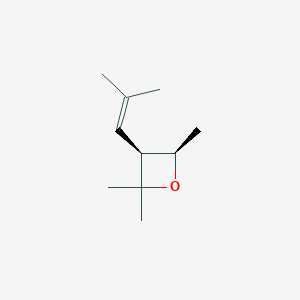
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane: is an organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This particular compound features a substituted oxetane ring with three methyl groups and a 2-methylprop-1-en-1-yl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylprop-1-en-1-yl alcohol and 2,2,4-trimethyl-1,3-dioxolane.
Formation of Intermediate: The alcohol undergoes a reaction with 2,2,4-trimethyl-1,3-dioxolane in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under basic conditions to form the oxetane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts: Employing specific catalysts to enhance the efficiency of the cyclization process.
Purification: Implementing advanced purification techniques such as distillation and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-modified products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation Products: Oxetane derivatives with additional functional groups.
Reduction Products: Alcohols and other reduced compounds.
Substitution Products: Ring-opened or modified oxetane compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry: Incorporated into polymer structures to impart unique properties.
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme mechanisms.
Medicine
Drug Development: Investigated for potential use in drug development due to its unique reactivity.
Industry
Material Science: Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It may participate in pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxirane: Similar structure but with an oxirane ring instead of an oxetane ring.
(3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
Ring Strain: The oxetane ring in (3S,4R)-2,2,4-Trimethyl-3-(2-methylprop-1-en-1-yl)oxetane imparts unique reactivity compared to oxirane and tetrahydrofuran rings.
Reactivity: The presence of the 2-methylprop-1-en-1-yl group enhances its reactivity in various chemical reactions.
Properties
CAS No. |
63475-54-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3S,4R)-2,2,4-trimethyl-3-(2-methylprop-1-enyl)oxetane |
InChI |
InChI=1S/C10H18O/c1-7(2)6-9-8(3)11-10(9,4)5/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
InChI Key |
HWKYFVDNWOGAGW-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(O1)(C)C)C=C(C)C |
Canonical SMILES |
CC1C(C(O1)(C)C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


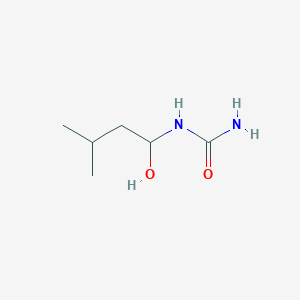
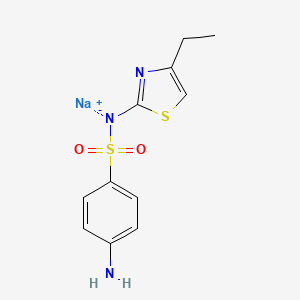
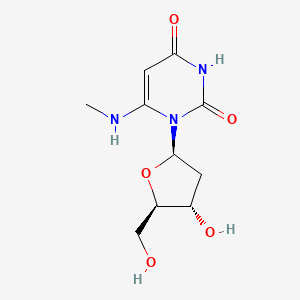
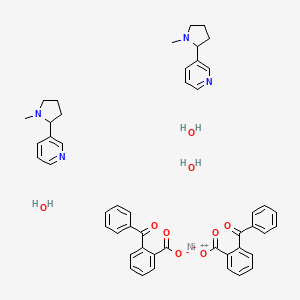
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)
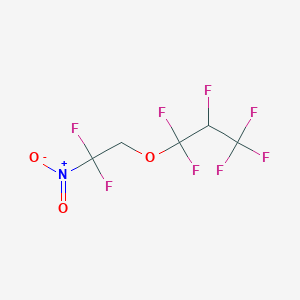
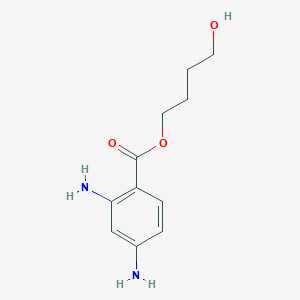
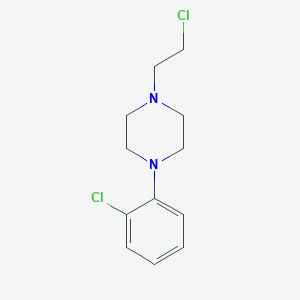
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)

![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
